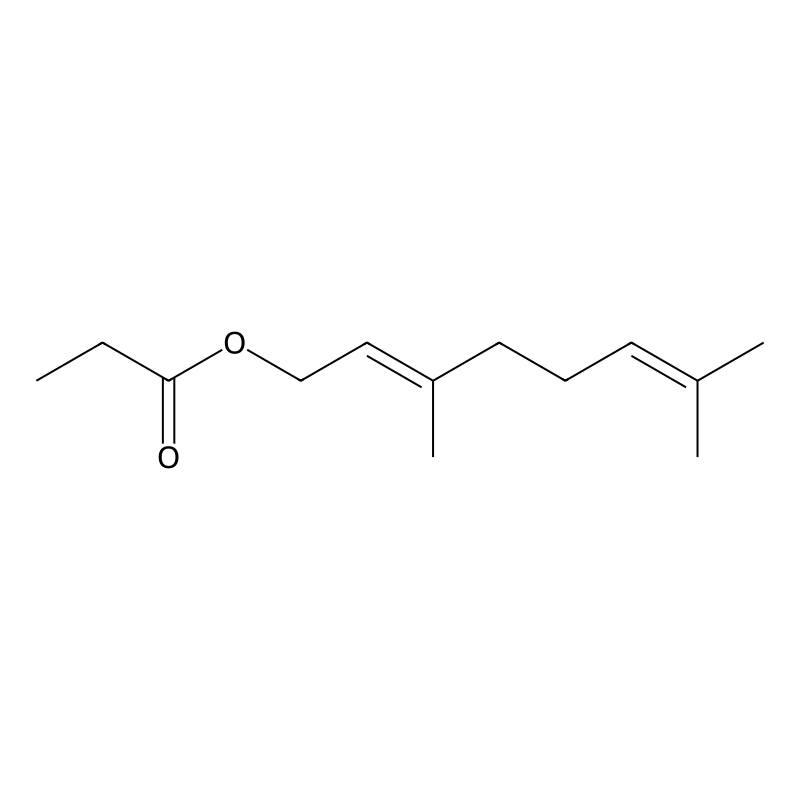

Geranyl propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 4 ml 80% alcohol (in ethanol)

Canonical SMILES

Isomeric SMILES

Geranyl propionate is a premium monoterpene ester synthesized via the esterification of geraniol with propionic acid. In industrial procurement, it is primarily valued for its distinct sweet, fruity, and rosy olfactory profile, coupled with a low vapor pressure of 0.0058 mmHg at 23 °C and a high boiling point of approximately 252 °C [1]. As a highly lipophilic compound with a Log P of 4.2, it demonstrates excellent compatibility with hydrophobic matrices, making it a critical ingredient in advanced fragrance formulations, cosmetics, and emerging bio-based polymer plasticization[2]. Its structural stability and specific phase-partitioning characteristics make it a preferred choice over lighter esters when extended substantivity and controlled volatility are strictly required in the final manufactured product.

Buyers often consider geranyl acetate as a more common and cost-effective substitute for geranyl propionate. However, generic substitution fails because geranyl acetate possesses a significantly higher vapor pressure (0.0149 mmHg at 23 °C) and lower lipophilicity (Log P 3.7) [1]. This leads to premature evaporation and altered phase partitioning in complex emulsions, making the acetate unsuitable for formulations requiring long-lasting heart notes or sustained release [2]. Furthermore, substituting with its cis-isomer, neryl propionate, introduces a greener, jammy olfactory profile that fundamentally alters the target sensory benchmark. Consequently, geranyl propionate cannot be interchanged without compromising the substantivity, thermal retention, and precise sensory specifications of the end product.

Volatility and Formulation Substantivity

In comparative volatility assessments critical for fragrance and cosmetic formulation, geranyl propionate demonstrates a significantly lower evaporation rate than its shorter-chain analog, geranyl acetate. At 23 °C, geranyl propionate exhibits a vapor pressure of 0.0058 mmHg[1], whereas geranyl acetate registers at 0.0149 mmHg[2]. This approximately 2.5-fold reduction in vapor pressure ensures that geranyl propionate remains on substrates, such as skin or fabric, for an extended duration. It acts as a stable heart note rather than a fleeting top note, providing a predictable release curve that is essential for high-end product consistency.

| Evidence Dimension | Vapor Pressure at 23 °C |

| Target Compound Data | 0.0058 mmHg |

| Comparator Or Baseline | Geranyl acetate (0.0149 mmHg) |

| Quantified Difference | ~2.5x lower vapor pressure for geranyl propionate |

| Conditions | Standard ambient temperature (23 °C) |

Formulators must procure geranyl propionate over the acetate to achieve extended scent retention and prolonged shelf-life in premium personal care and home care products.

Hydrophobicity and Emulsion Partitioning

The addition of the propionate carbon chain significantly alters the hydrophobicity of the ester compared to the acetate baseline. Geranyl propionate possesses a Log P of approximately 4.2 [1], compared to a Log P of 3.7 for geranyl acetate [2]. This higher lipophilicity dictates superior partitioning into the internal oil phase of oil-in-water (O/W) emulsions and lipid-rich matrices. The increased Log P prevents the compound from migrating into the aqueous phase, thereby reducing the risk of premature hydrolysis and maintaining the structural and olfactory integrity of the formulation over an extended shelf-life.

| Evidence Dimension | Octanol-Water Partition Coefficient (Log P) |

| Target Compound Data | Log P = 4.2 |

| Comparator Or Baseline | Geranyl acetate (Log P = 3.7) |

| Quantified Difference | 0.5 unit increase in Log P |

| Conditions | Standard predictive/measured partitioning models |

Procurement of the propionate variant is essential for lipid-based cosmetics and wax matrices where preventing aqueous migration and hydrolysis is critical for product stability.

Biopolymer Plasticization Efficiency

Recent material science evaluations have identified geranyl esters as highly effective, bio-based plasticizers for poly(lactic acid) (PLA). When compounded at 10 wt%, geranyl propionate dramatically improves the ductility of the polymer matrix. Neat PLA exhibits a brittle elongation at break of merely 8%, but the incorporation of geranyl propionate increases this value to over 200% [1]. This massive improvement in flexibility is driven by a favorable Relative Energy Difference (RED < 1) that ensures excellent thermodynamic miscibility with the PLA matrix, positioning the ester as a powerful, non-phthalate alternative for flexible bioplastics.

| Evidence Dimension | Elongation at Break (%) |

| Target Compound Data | >200% elongation |

| Comparator Or Baseline | Neat PLA (8% elongation) |

| Quantified Difference | >25-fold increase in polymer ductility |

| Conditions | 10 wt% plasticizer loading in PLA, evaluated via standard tensile testing |

Industrial buyers in the packaging sector can utilize geranyl propionate to replace toxic phthalate plasticizers while simultaneously achieving massive gains in biopolymer flexibility.

Solvent-Free Enzymatic Manufacturability

For downstream manufacturers synthesizing geranyl propionate, the compound exhibits excellent compatibility with green, solvent-free biocatalytic processes. Using immobilized lipases such as Novozym 435, the esterification of geraniol with propionic acid achieves a remarkable 93% conversion in just 30 minutes at 40 °C using a 3:1 molar ratio [1]. This rapid, high-yield conversion in a solvent-free system drastically reduces the energy and purification costs associated with traditional acid-catalyzed esterification, which typically requires higher temperatures, hazardous solvents, and extensive downstream neutralization.

| Evidence Dimension | Reaction Conversion Rate |

| Target Compound Data | 93% conversion in 30 minutes |

| Comparator Or Baseline | Traditional acid catalysis (requires extended heating and solvent recovery) |

| Quantified Difference | Near-quantitative yield in <1 hour under mild (40 °C), solvent-free conditions |

| Conditions | Novozym 435 catalyst, 40 °C, 3:1 geraniol to propionic acid molar ratio, solvent-free |

Chemical manufacturers can procure geraniol and propionic acid to synthesize this specific ester using highly efficient, sustainable biocatalysis, lowering overall production costs.

Premium Fragrance and Cosmetic Formulation

Due to its low vapor pressure (0.0058 mmHg) and high substantivity, geranyl propionate is the ideal choice for heavy blossom and fruity fragrance accords where the scent must persist on the skin or fabric long after volatile top notes, like geranyl acetate, have evaporated[1].

Lipid-Rich Emulsions and Wax Matrices

Its high lipophilicity (Log P 4.2) makes it highly suitable for incorporation into lip balms, solid perfumes, and heavy creams. It partitions securely into the oil phase, resisting aqueous hydrolysis and extending product shelf-life better than shorter-chain analogs [1].

Bio-based Polymer Plasticization

As a highly miscible bio-derived additive, geranyl propionate is an excellent procurement choice for modifying poly(lactic acid) (PLA) bioplastics, transforming brittle matrices (8% elongation) into flexible packaging materials (>200% elongation) without relying on toxic phthalates [2].

Green Chemistry Biocatalysis Scaling

It serves as an optimal target molecule for facilities transitioning to solvent-free manufacturing, as its rapid enzymatic synthesis profile (93% conversion in 30 minutes) allows for high-throughput, low-energy production using immobilized lipases[3].

References

- [1] International Flavors & Fragrances (IFF). 'Geranyl Propionate | Fragrance Ingredients.'

- [2] Ivorra-Martinez, J., et al. 'Effect of the chain length of geraniol esters on the plasticization efficiency with poly(lactide).' Express Polymer Letters (2023).

- [3] Paroul, N., et al. 'Optimization of solvent-free geranyl butanoate/propionate production using Novozyme 435.' SciELO (2018).

Physical Description

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1612 of 1664 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

105-90-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]